Cas no 1272756-22-5 (Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate)
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate structure](https://ja.kuujia.com/scimg/cas/1272756-22-5x500.png)
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate
- Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carboxylate
- 1272756-22-5
- Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1 inverted exclamation mark -cyclopentane]-5-carboxylate
- AKOS022183116
- Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1/'-cyclopentane]-5-carboxylate
- ETHYL 4-OXOSPIRO[1,2,3,4-TETRAHYDROQUINAZOLINE-2,1`-CYCLOPENTANE]-5-CARBOXYLATE
- ETHYL 4-OXOSPIRO[1,2,3,4-TETRAHYDROQUINAZOLINE-2,1-CYCLOPENTANE]-5-CARBOXYLATE
- Ethyl4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate
- ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylate
- AC3635
- SY013267
- MFCD18651730
- DB-020734
-
- MDL: MFCD18651730
- インチ: InChI=1S/C15H18N2O3/c1-2-20-14(19)10-6-5-7-11-12(10)13(18)17-15(16-11)8-3-4-9-15/h5-7,16H,2-4,8-9H2,1H3,(H,17,18)
- InChIKey: HHKRHDNJHDDIAV-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1=C2C(NC3(NC2=O)CCCC3)=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 274.13200
- どういたいしつりょう: 274.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 556.1±50.0 °C at 760 mmHg
- フラッシュポイント: 290.1±30.1 °C
- PSA: 70.92000
- LogP: 2.43730
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR470225-5g |
Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carboxylate |
1272756-22-5 | 5g |
£966.00 | 2024-05-23 | ||
Alichem | A189011135-5g |
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate |
1272756-22-5 | 95% | 5g |
642.88 USD | 2021-06-01 | |
Chemenu | CM139149-1g |
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate |
1272756-22-5 | 95% | 1g |
$202 | 2024-08-02 | |
eNovation Chemicals LLC | D256138-5g |
Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carboxylate |
1272756-22-5 | 95% | 5g |
$755 | 2024-07-20 | |
eNovation Chemicals LLC | D256138-5g |
Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carboxylate |
1272756-22-5 | 95% | 5g |
$755 | 2025-03-01 | |
eNovation Chemicals LLC | D256138-5g |
Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carboxylate |
1272756-22-5 | 95% | 5g |
$755 | 2025-02-24 | |
Chemenu | CM139149-5g |
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate |
1272756-22-5 | 95% | 5g |
$614 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533390-5g |
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate |
1272756-22-5 | 98% | 5g |
¥5630.00 | 2024-08-09 |
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate 関連文献
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylateに関する追加情報
Research Brief on Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate (CAS: 1272756-22-5)
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate (CAS: 1272756-22-5) is a spirocyclic quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique spirocyclic structure of this compound provides a rigid framework that can be exploited for the design of novel therapeutic agents targeting various disease pathways.
Recent studies have focused on the synthesis and optimization of Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate to enhance its pharmacological profile. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. The researchers employed a combination of molecular docking and in vitro assays to elucidate the binding mode of the compound to CDK2, revealing a high affinity interaction that could be leveraged for the development of targeted cancer therapies.
In addition to its anticancer potential, Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate has also been investigated for its anti-inflammatory properties. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study suggested that the spirocyclic core of the molecule plays a critical role in modulating the NF-κB signaling pathway, a key mediator of inflammation. These findings highlight the compound's potential as a lead structure for the development of new anti-inflammatory drugs.
The synthetic routes for Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate have also been a subject of recent research. A 2023 paper in *Organic Letters* described a novel, scalable method for the synthesis of this compound using a one-pot multicomponent reaction. This approach not only improved the yield and purity of the product but also reduced the environmental impact of the synthesis by minimizing the use of hazardous reagents. The authors emphasized the importance of such green chemistry approaches in the large-scale production of pharmaceutical intermediates.
Despite these promising developments, challenges remain in the clinical translation of Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid clearance in preclinical models, necessitating further structural modifications to improve its drug-like properties. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations and enhance the compound's therapeutic potential.
In conclusion, Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate (CAS: 1272756-22-5) represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Ongoing research efforts are focused on optimizing its pharmacological profile and overcoming the challenges associated with its clinical development. The compound's unique spirocyclic structure and diverse biological activities make it a valuable candidate for future drug discovery programs.
1272756-22-5 (Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate) 関連製品
- 75351-09-6(N-(2,2-dimethylpropyl)aniline hydrochloride)
- 1019544-62-7(N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1704400-69-0(3-ethoxy-2-methanesulfonylpent-2-enenitrile)
- 2174007-57-7(rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride)
- 25688-22-6(1-(2-Nitrophenyl)-1H-1,2,4-triazole)
- 937604-48-3((2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile)
- 19039-01-1(ethyl N-propionylglycinate)
- 2869955-57-5(3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid)
- 1696105-83-5(methyl 3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanoate)
- 2138121-91-0(methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate)
